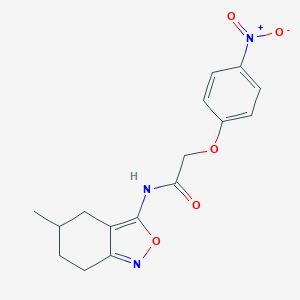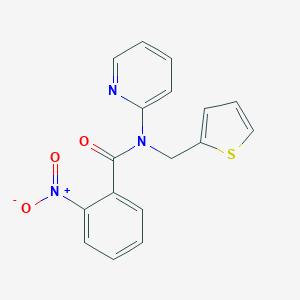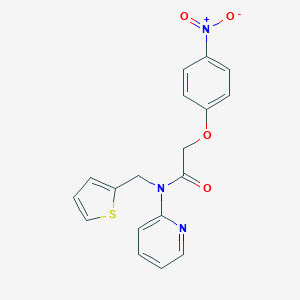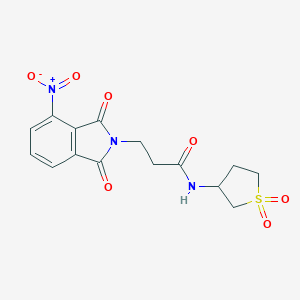![molecular formula C22H24N2O5S B254209 Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiophene family and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in various biological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells. The compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of specific enzymes involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be optimized by modifying the synthesis method. The compound has also been shown to have low toxicity in preclinical studies. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. The compound also requires further research to determine its efficacy and safety in clinical trials.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate. One direction is to investigate the compound's potential use in the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to determine the compound's efficacy in the treatment of various types of cancer and tumors. Further research is also required to determine the compound's safety and efficacy in clinical trials for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications in various fields.
Conclusion:
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is a compound that has shown promising results in scientific research studies. The compound has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-tumor therapy. The compound's synthesis method has been optimized, and its purity and yield can be improved by modifying the synthesis method. Future research is required to determine the compound's efficacy and safety in clinical trials and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate involves the condensation of ethyl cyanoacetate with 3-(4-isopropoxy-3-methoxyphenyl)acrylic acid followed by the addition of thioamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method has been optimized by various researchers, and different modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has shown potential applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical trials.
Propiedades
Nombre del producto |
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C22H24N2O5S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
ethyl 4-cyano-5-[[(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-6-28-22(26)20-14(4)16(12-23)21(30-20)24-19(25)10-8-15-7-9-17(29-13(2)3)18(11-15)27-5/h7-11,13H,6H2,1-5H3,(H,24,25)/b10-8+ |
Clave InChI |
QZARHTJFLIUTHN-CSKARUKUSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-5-[(2-methylcyclohexyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254131.png)
![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)

![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)